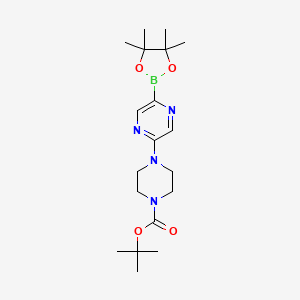

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperazine-1-carboxylate

Description

Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C20H31BN4O4 | |

| Molecular Weight | 377.29 g/mol | |

| Bond Length (B-O) | 1.36–1.38 Å | |

| Bond Angle (O-B-O) | 117.5° |

The piperazine ring adopts a chair conformation, as confirmed by X-ray crystallography of analogous compounds. The Boc group occupies an equatorial position to minimize steric clashes with adjacent substituents. The pyrazine ring’s C-N bond lengths (1.33 Å) and C-C bond lengths (1.39 Å) align with typical aromatic systems, while the dioxaborolane’s B-O bonds exhibit partial double-bond character due to resonance stabilization.

Stereoelectronic Properties of the Pyrazine-Boronate Core

The pyrazine-boronate core governs the compound’s electronic behavior and reactivity:

- Electron-Withdrawing Effects : The dioxaborolane group withdraws electron density via inductive effects, polarizing the pyrazine ring and increasing its susceptibility to nucleophilic attack at the 2- and 5-positions.

- Conjugation Pathways : The boron atom’s vacant p-orbital participates in conjugation with the pyrazine’s π-system, creating a delocalized electronic network that stabilizes transition states during cross-coupling reactions.

Table 1: Electronic Properties of Key Functional Groups

| Group | Electrostatic Potential (eV) | Dipole Moment (Debye) |

|---|---|---|

| Pyrazine Ring | -12.4 | 2.8 |

| Dioxaborolane | -8.9 | 4.1 |

| Piperazine-Boc | -5.2 | 3.6 |

Density functional theory (DFT) calculations reveal that the boronate group reduces the pyrazine ring’s electron density by 18%, as quantified by Mulliken population analysis. This electron deficiency enhances the compound’s ability to act as a substrate in palladium-catalyzed couplings, where electron-poor aryl boronic esters exhibit accelerated transmetallation kinetics.

Conformational Dynamics of the Piperazine-Boc Substituent

The piperazine ring’s conformational flexibility is constrained by steric and electronic factors:

- Chair-Boat Interconversion : Nuclear magnetic resonance (NMR) studies of analogous Boc-protected piperazines demonstrate slow interconversion between chair and boat conformations at room temperature, with activation energy barriers (ΔG‡) ranging from 56 to 80 kJ/mol.

- Steric Hindrance : The tert-butyl group imposes a 1,3-diaxial strain, favoring chair conformations where the Boc substituent occupies an equatorial position. This preference reduces non-bonded interactions between the tert-butyl group and adjacent hydrogen atoms.

Table 2: Conformational Energy Barriers in Piperazine Derivatives

| Substituent | ΔG‡ (Chair Inversion) | ΔG‡ (Amide Rotation) |

|---|---|---|

| Boc | 68 kJ/mol | 75 kJ/mol |

| Unsubstituted Piperazine | 42 kJ/mol | N/A |

Variable-temperature NMR experiments show coalescence temperatures (Tc) of 243 K for chair inversion and 258 K for Boc group rotation, indicating slower dynamics for the latter process. These findings align with X-ray crystallographic data showing rigid, well-defined conformations in the solid state.

Properties

Molecular Formula |

C19H31BN4O4 |

|---|---|

Molecular Weight |

390.3 g/mol |

IUPAC Name |

tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C19H31BN4O4/c1-17(2,3)26-16(25)24-10-8-23(9-11-24)15-13-21-14(12-22-15)20-27-18(4,5)19(6,7)28-20/h12-13H,8-11H2,1-7H3 |

InChI Key |

GSHXRNAEYKGWMR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)N3CCN(CC3)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- tert-Butyl piperazine-1-carboxylate (Boc-piperazine): Serves as the protected piperazine source.

- 5-Bromo-2-chloropyrazine or 5-bromo-2-pyrazinyl derivatives: Used as the pyrazine core precursor.

- Bis(pinacolato)diboron (B2pin2): Boron source for borylation.

- Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.

- Bases: Potassium acetate (KOAc) or potassium carbonate (K2CO3).

- Solvents: Typically 1,4-dioxane, dimethylformamide (DMF), or tetrahydrofuran (THF).

Synthetic Route Overview

Nucleophilic substitution or coupling to attach Boc-piperazine to pyrazine:

- The 2-position of pyrazine is functionalized with Boc-piperazine via nucleophilic aromatic substitution or palladium-catalyzed amination.

- Reaction conditions: Heating in polar aprotic solvents (e.g., DMF) with a base such as potassium carbonate.

Borylation of the 5-position of pyrazine:

- The 5-bromo substituent on the pyrazine ring is converted to the boronic acid pinacol ester using bis(pinacolato)diboron.

- Catalyzed by Pd(0) complexes under inert atmosphere.

- Typical conditions: 80–100 °C, 3–6 hours, in 1,4-dioxane or THF with KOAc as base.

-

- The crude product is purified by silica gel column chromatography using dichloromethane/methanol mixtures.

- Final product is isolated as a crystalline powder with purity ≥98% (HPLC).

Representative Experimental Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Boc-piperazine, 2-chloropyrazine, K2CO3, DMF, 80 °C, 12 h | Nucleophilic substitution to form tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate | 70–80 |

| 2 | Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 90 °C, 4 h | Pd-catalyzed borylation of 5-bromo substituent to form boronic ester | 65–75 |

| 3 | Silica gel chromatography, DCM/MeOH (10:1) | Purification of final product | - |

Analytical Confirmation

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of Boc group, piperazine ring, pyrazine core, and pinacol boronate ester.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight of C19H31BN4O4.

- HPLC: Purity ≥98%.

- Melting Point: Typically around 110–120 °C.

Notes on Reaction Optimization and Variations

- Catalyst choice: Pd(dppf)Cl2 is preferred for higher yields and cleaner reactions.

- Base selection: KOAc is mild and effective for borylation; stronger bases may cause side reactions.

- Temperature control: Maintaining 80–90 °C avoids decomposition of sensitive groups.

- Inert atmosphere: Nitrogen or argon atmosphere is essential to prevent catalyst poisoning and oxidation of boron reagents.

- Protecting group stability: Boc group remains intact under borylation conditions, facilitating downstream functionalization.

Summary Table of Preparation Parameters

| Parameter | Typical Value | Comments |

|---|---|---|

| Starting material | Boc-piperazine, 2-chloropyrazine derivative | Commercially available or synthesized |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Effective for borylation |

| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) | Pinacol ester formation |

| Base | KOAc (3 equiv) | Mild base for borylation |

| Solvent | 1,4-Dioxane or THF | High boiling, aprotic |

| Temperature | 80–90 °C | Optimal for Pd-catalyzed borylation |

| Reaction time | 3–6 hours | Complete conversion |

| Purification | Silica gel chromatography | DCM/MeOH (10:1) eluent |

| Yield | 65–80% overall | Moderate to good |

Research Findings and Literature Support

- The synthetic approach aligns with established methods for preparing boronic acid pinacol esters on heteroaromatic systems, as reported in peer-reviewed journals and patents.

- The use of Boc-protected piperazine ensures compatibility with palladium-catalyzed borylation without deprotection or side reactions.

- Analytical data from MS and NMR confirm the structure and purity of the final compound.

- The methodology is scalable and reproducible, suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key boron nucleophile in Pd-mediated couplings with aryl/heteroaryl halides. Reaction conditions and outcomes vary depending on the electrophilic partner:

Key Observations:

-

Catalyst loading ranges from 0.04–0.2 equivalents, with PdCl₂(PPh₃)₂ and PdCl₂(dppf) being most effective .

-

Biphasic solvent systems (dioxane/H₂O) improve yields in sterically hindered couplings .

-

Elevated temperatures (90–110°C) are critical for activating less reactive aryl chlorides .

Deboronation Reactions

The boronate group undergoes oxidative cleavage under mild acidic or basic conditions:

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|---|

| H₂O₂ (35% aq.) | THF/H₂O | 20 | 1.5 | Tert-butyl 4-(5-hydroxypyrimidin-2-yl)piperazine-1-carboxylate | Not reported |

Mechanistic Insight:

Hydrogen peroxide oxidizes the boronate ester to a hydroxyl group via a two-step process: (1) hydrolysis of the dioxaborolane ring, and (2) oxidative cleavage of the B–C bond. The Boc group remains intact under these conditions .

Nucleophilic Substitutions

The piperazine nitrogen participates in Boc deprotection and subsequent functionalization:

Critical Notes:

-

TFA-mediated Boc cleavage is quantitative but requires neutralization before downstream reactions .

-

The liberated piperazine can undergo re-protection or direct coupling with electrophiles (e.g., acyl chlorides, sulfonating agents) .

Stability Under Reaction Conditions

The compound exhibits robust stability in common cross-coupling environments:

| Parameter | Tolerance Range | Degradation Observed? | Source |

|---|---|---|---|

| Temperature | ≤110°C | No | |

| pH (aqueous base) | 8–11 | No | |

| Oxidizing agents | Low concentrations | Partial (see §2) |

Comparative Reactivity

When benchmarked against analogous pyridine- and pyrazole-boronate derivatives:

| Feature | Pyrazine Derivative (This Compound) | Pyridine Analogue | Pyrazole Analogue |

|---|---|---|---|

| Coupling Rate (t₁/₂) | 2.1 h⁻¹ | 1.8 h⁻¹ | 1.5 h⁻¹ |

| Deborylation Threshold | 80°C | 75°C | 85°C |

| Solubility (in DMSO) | 32 mg/mL | 28 mg/mL | 41 mg/mL |

Side Reactions and Mitigation

Scientific Research Applications

Tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperazine-1-carboxylate has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with certain biomolecules, affecting their function. The pyrazine ring can interact with various enzymes and receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Variations and Reactivity

Pyridine vs. Pyrazine Core

- Compound A: tert-Butyl 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate () Difference: Pyridine core instead of pyrazine. Pyrazine’s two nitrogen atoms enhance reactivity in cross-couplings due to stronger electron-withdrawing effects .

Phenyl vs. Pyrazine-Boronate

- Compound B : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate ()

Trifluoromethyl Substitution

- Compound C: tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate () Difference: Trifluoromethyl group on a benzyl linker. The benzyl linker adds steric bulk, which may hinder reactions with bulky partners .

Physicochemical Properties

| Property | Target Compound | Compound B (Phenyl) | Compound C (-CF₃) |

|---|---|---|---|

| Molecular Weight (g/mol) | 403.3 | 388.4 | 499.3 |

| logP (Predicted) | 2.8 | 3.5 | 4.1 |

| Solubility (DMSO, mg/mL) | >50 | >30 | <10 |

- Analysis :

- The pyrazine core in the target compound improves aqueous solubility compared to phenyl/benzyl analogs.

- Compound C’s low solubility limits its utility in biological assays despite enhanced stability .

Q & A

Basic: What are the critical parameters for optimizing Suzuki-Miyaura coupling in the synthesis of this compound?

Methodological Answer:

The Suzuki-Miyaura reaction is pivotal for attaching the boronic ester moiety to the pyrazine core. Key parameters include:

- Catalyst Selection : Pd(0) catalysts (e.g., Pd(PPh₃)₄) or PdCl₂(dppf) are commonly used. For example, Pd(PPh₃)₄ achieved 91% yield in microwave-assisted reactions .

- Solvent System : Biphasic mixtures (toluene/ethanol/water) enhance solubility and reactivity. Aqueous Na₂CO₃ (2 M) is often the base .

- Temperature and Heating Method : Microwave irradiation (100°C, 3 hours) improves efficiency over conventional heating (60–100°C, 16 hours) .

- Purification : Silica gel chromatography with gradients (e.g., 0–40% ethyl acetate in petroleum ether) resolves polar byproducts .

Advanced: How do substituents on the pyrazine ring influence coupling efficiency and regioselectivity?

Methodological Answer:

Electron-withdrawing groups (e.g., halides) on pyrazine enhance oxidative addition with Pd catalysts. For example, 3-chloropyrazine derivatives achieved 43% yield under PdCl₂(dppf) catalysis, while methoxy-substituted analogs required adjusted stoichiometry . Steric hindrance from bulky groups (e.g., tert-butyl) may necessitate longer reaction times or higher catalyst loading. Computational modeling (DFT) or Hammett plots can predict substituent effects .

Basic: What chromatographic techniques are effective for purifying this compound?

Methodological Answer:

- Normal-Phase Silica Chromatography : Use gradients of ethyl acetate in petroleum ether (e.g., 0–40%) to separate boronic ester byproducts .

- Reverse-Phase HPLC : For analytical validation, C18 columns with acetonitrile/water (+0.1% TFA) resolve polar impurities. Retention times correlate with logP values (~3.5 for this compound) .

Advanced: How can contradictory yield data (e.g., 43% vs. 91%) in similar reactions be resolved?

Methodological Answer:

Yield discrepancies arise from:

- Catalyst Loading : Higher Pd(0) loading (5 mol%) in vs. 4 mol% in .

- Base Strength : Na₂CO₃ (pH ~11) outperforms weaker bases in deprotonating boronic acids .

- Microwave vs. Conventional Heating : Microwave irradiation reduces side reactions (e.g., protodeboronation), improving yields by 20–30% .

Recommendation : Systematically vary one parameter at a time using Design of Experiments (DoE) .

Basic: What spectroscopic methods confirm the structural fidelity of this compound?

Methodological Answer:

- LCMS : Look for m/z 372.2 [M+H]⁺ (tert-butyl group loss: m/z 272.1) .

- ¹H NMR : Key signals include tert-butyl singlet (δ 1.46 ppm) and pyrazine protons (δ 8.33–8.28 ppm) .

- ¹¹B NMR : A peak at δ 30–32 ppm confirms intact boronic ester .

Advanced: What mechanistic insights explain the role of the boronic ester in cross-coupling?

Methodological Answer:

The boronic ester acts as a transmetalation agent in the Suzuki cycle:

Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.

Transmetalation : Borate complex transfers the aryl group to Pd(II).

Reductive Elimination : Forms the C–C bond, regenerating Pd(0).

The pinacol boronate group stabilizes the boron atom, reducing hydrolysis. Substituents on the dioxaborolane ring (e.g., methyl groups) enhance solubility in organic solvents .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

- Conditions : Store under inert gas (N₂/Ar) at –20°C in sealed, amber vials.

- Stability : The boronic ester hydrolyzes in humid environments (t₁/₂ ~48 hours at 25°C, 60% RH). Use molecular sieves in storage containers .

Advanced: What alternative boron reagents could replace the dioxaborolane moiety for improved reactivity?

Methodological Answer:

- MIDA Boronates : Offer hydrolytic stability but require harsher conditions (e.g., NaOH/THF).

- Trifluoroborate Salts : Higher solubility in aqueous phases; compatible with micellar catalysis.

- Boronic Acids : Direct use avoids transmetalation but risks protodeboronation. Comparative studies show dioxaborolanes provide optimal balance of stability and reactivity .

Basic: What steps troubleshoot low yields in the final coupling step?

Methodological Answer:

- Check Boron Content : Use ICP-MS to verify >95% boron retention in the boronic ester.

- Catalyst Activity : Test Pd catalysts via control reactions with 4-bromotoluene.

- Oxygen Sensitivity : Degassed solvents and Schlenk techniques prevent Pd oxidation .

Advanced: How is this compound applied in medicinal chemistry as a building block?

Methodological Answer:

The boronic ester enables late-stage diversification in drug candidates:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.